Thidiazuron

概述

描述

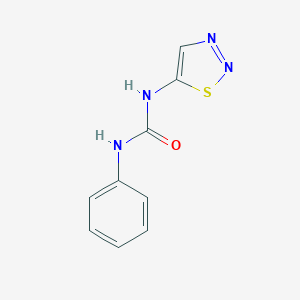

噻乙酰胺,化学名称为 1-苯基-3-(1,2,3-噻二唑-5-基)脲,是一种广泛应用于农业的植物生长调节剂。它于 1967 年由德国舍林公司首次合成,并在 1976 年注册为棉花脱叶剂。 噻乙酰胺表现出细胞分裂素样活性,促进植物的各种生理反应,包括叶片脱落、枝条再生和体细胞胚胎发生 .

准备方法

合成路线和反应条件: 噻乙酰胺可以通过 5-氨基-1,2,3-噻二唑与苯基异氰酸酯反应合成。 反应通常在丁酮等溶剂中进行,搅拌直至反应物完全溶解 .

工业生产方法: 在工业环境中,噻乙酰胺通常在大型反应器中生产,其中精确控制温度、压力和反应物浓度以确保高产量和纯度。 最终产品通常被配制成各种用于农业的商业产品 .

化学反应分析

反应类型: 噻乙酰胺会经历几种类型的化学反应,包括:

氧化: 噻乙酰胺可以被氧化形成各种氧化衍生物。

还原: 还原反应可以将噻乙酰胺转化为其还原形式。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

主要产物: 这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能产生氧化噻乙酰胺衍生物,而取代反应可以产生各种取代的噻乙酰胺化合物 .

科学研究应用

Plant Growth Regulation

1.1 Mechanism of Action

TDZ exhibits both auxin-like and cytokinin-like activities, making it a versatile tool in plant growth regulation. It enhances cell division and elongation, promotes shoot organogenesis, and induces somatic embryogenesis in various plant species .

1.2 In Vitro Applications

TDZ is widely used in tissue culture for the regeneration of recalcitrant species. For instance, it has been successfully applied to induce shoot organogenesis in African violet and Aloe vera, where it significantly increased shoot proliferation rates compared to other growth regulators .

Agricultural Applications

2.1 Cotton Defoliation

One of the primary uses of TDZ is as a defoliant in cotton production. It promotes leaf abscission by enhancing ethylene production and regulating auxin levels, thus improving harvest efficiency .

2.2 Fruit Development

TDZ has been shown to stimulate fruit growth, enhance ripening processes, and improve fruit quality across various crops:

- Mango: TDZ application resulted in increased fruit size and weight while maintaining quality indicators .

- Brassica napus (Rapeseed): TDZ treatment improved seed size and yield significantly, indicating its potential for enhancing agricultural productivity .

Medicinal Plant Applications

3.1 Enhancement of Metabolite Production

TDZ has been identified as an effective agent for increasing the levels of important metabolites in medicinal plants. Research indicates that TDZ can enhance the production of secondary metabolites in species like Coleonema pulchellum, suggesting potential applications in herbal medicine production .

Case Studies

Future Perspectives

Research continues to explore the broader implications of TDZ in agriculture and horticulture. Its dual role as a cytokinin-like compound opens avenues for innovative applications in crop management, particularly under stress conditions or in enhancing the quality of produce.

作用机制

噻乙酰胺通过模拟细胞分裂素(一类植物激素)的活性发挥作用。它促进内源细胞分裂素的合成和积累,导致各种生理反应,如细胞分裂、枝条再生和叶片脱落。 噻乙酰胺还调节另一类植物激素——生长素的水平,进一步影响植物的生长发育 .

相似化合物的比较

噻乙酰胺在植物生长调节剂中是独特的,因为它具有双重活性,模拟细胞分裂素和生长素。类似的化合物包括:

6-苄基腺嘌呤: 一种合成细胞分裂素,用于促进细胞分裂和枝条再生。

激动素: 另一种细胞分裂素,促进细胞分裂并延缓叶片衰老。

吲哚-3-乙酸: 一种天然存在的生长素,调节植物生长发育的各个方面.

生物活性

Thidiazuron (TDZ), a synthetic phenylurea compound, is widely recognized for its diverse biological activities, particularly in plant growth regulation and agricultural applications. This article explores the biological activity of TDZ, focusing on its mechanisms, effects on plant physiology, and potential therapeutic applications.

Overview of this compound

TDZ is primarily used as a plant growth regulator (PGR) and exhibits both auxin-like and cytokinin-like activities. It has been extensively studied for its role in promoting shoot organogenesis, somatic embryogenesis, and callus formation in various plant species. Additionally, TDZ has shown potential in enhancing fruit quality and yield in crops such as cotton and grape.

TDZ's biological activity is attributed to its ability to modulate various physiological processes in plants. Key mechanisms include:

- Cytokinin Activity : TDZ mimics cytokinin action, promoting cell division and differentiation. It enhances endogenous cytokinin levels, affecting morphogenetic responses in plants .

- Ethylene Production : TDZ treatment increases ethylene levels, which plays a crucial role in processes like leaf abscission and fruit ripening .

- Gene Regulation : TDZ influences the expression of genes related to gibberellin (GA) biosynthesis and catabolism, thus affecting shoot elongation and growth .

Induction of Morphogenesis

TDZ is particularly effective in inducing morphogenic responses in tissue cultures. Studies have shown that:

- Somatic Embryogenesis : TDZ promotes somatic embryogenesis in various species, including grape and blueberry . The concentration of TDZ can significantly affect the rate of embryogenesis.

- Shoot Organogenesis : In vitro studies demonstrate that low concentrations of TDZ facilitate shoot regeneration from explants .

| Plant Species | TDZ Concentration (mg/L) | Response Type | Reference |

|---|---|---|---|

| African Violet | 0.5 | Shoot organogenesis | |

| Grape | 1-5 | Somatic embryogenesis | |

| Cotton | 20-60 | Leaf abscission | |

| Blueberry | 0.5-2 | Shoot proliferation |

Impact on Fruit Quality

TDZ has been shown to enhance fruit quality by:

- Promoting Fruit Growth : In pear varieties, TDZ application resulted in increased fruit size and weight, attributed to enhanced cell division and expansion .

- Reducing Fruit Drop : TDZ treatments significantly decreased fruit drop rates, leading to higher yields .

1. Cotton Leaf Abscission

In cotton crops, TDZ was found to induce leaf abscission by increasing ethylene production and the activity of cell wall degrading enzymes. This mechanism is beneficial for improving harvest efficiency by synchronizing leaf drop with fruit maturity .

2. Antimicrobial Activity

Recent studies have reported that TDZ exhibits antimicrobial properties against various pathogens. For instance, it demonstrated antibiofilm activity against Candida albicans, suggesting potential applications in medical microbiology .

Future Perspectives

Despite extensive research on TDZ's effects on plant growth and development, the precise mechanisms underlying its action remain unclear. Future studies utilizing advanced techniques like metabolomics may provide deeper insights into its regulatory roles in plant morphogenesis and stress responses.

属性

IUPAC Name |

1-phenyl-3-(thiadiazol-5-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c14-9(12-8-6-10-13-15-8)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCYZXMHUIHAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CN=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032651 | |

| Record name | Thidiazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [HSDB] Technical product is yellowish-brown solid; Formulated as wettable powder, soluble concentrate, and emulsifiable concentrate; [Reference #1] | |

| Record name | Thidiazuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>500 g/L in dimethyl sulfoxide; > 500 g/L in dimethylformamide; 21.5 g/L in cyclohexane; 4.5 g/L in methanol; 8 g/L in acetone, 0.002 g/L in hexane at 20 °C; 0.003 g/L at 20 °C; 1.1 g/L in ethyl acetate at 20 °C, In water, 20 mg/L at 23 °C | |

| Record name | Thidiazuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density = 0.324 gm/cu cm at 20 °C /technical grade/ | |

| Record name | Thidiazuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.30X10-11 mmHg at 25 °C | |

| Record name | Thidiazuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

51707-55-2 | |

| Record name | Thidiazuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51707-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thidiazuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051707552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thidiazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIDIAZURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0091WH7STF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thidiazuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

210.5 - 212.5 °C (decomposes) | |

| Record name | Thidiazuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary effects of Thidiazuron on plants?

A1: this compound exhibits strong cytokinin-like activity, primarily promoting cell division and differentiation in various plant species. It has been shown to induce shoot formation, stimulate somatic embryogenesis, enhance fruit set, and accelerate fruit ripening in a range of crops. [, , , , , ]

Q2: How does this compound compare to other cytokinins in terms of its effects?

A2: this compound often demonstrates higher potency and efficacy compared to naturally occurring cytokinins like benzyladenine (BA) and kinetin. For instance, in globe artichoke, TDZ was as effective as BA and kinetin in promoting shoot regeneration. [] In some cases, TDZ elicits specific responses not observed with other cytokinins. For example, in rushes (Restionaceae family), TDZ successfully induced somatic embryogenesis in Desmocladus flexuosus, while BA, zeatin, and 2iP were ineffective. []

Q3: Can you elaborate on the role of this compound in inducing leaf abscission?

A3: Research suggests that this compound-induced leaf abscission is mediated, in part, by increased endogenous ethylene production. Studies on cotton seedlings showed that this compound treatment significantly increased ethylene evolution from leaf blades and abscission zone explants, leading to leaf fall. This effect was mitigated by applying ethylene action or synthesis inhibitors. [, ]

Q4: How does this compound impact ethylene production in plants?

A4: Research indicates that this compound likely stimulates ethylene synthesis at a stage prior to the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor of ethylene. Experiments on velvetleaf demonstrated that this compound, in conjunction with the plant pathogen Colletotrichum coccodes or its extract, synergistically increased ethylene production. This effect was not observed when ACC was supplied directly, suggesting that this compound's influence lies upstream in the ethylene biosynthesis pathway. []

Q5: Beyond ethylene, are there other plant hormones affected by this compound?

A5: Yes, studies on cotton (Gossypium hirsutum) revealed that this compound treatment resulted in altered levels of several plant hormones. It led to a decrease in indole-3-acetic acid, zeatin, and gibberellic acid, while increasing the concentrations of abscisic acid, jasmonic acid, and salicylic acid. These hormonal changes likely contribute to the defoliation process. []

Q6: How does this compound influence the biochemical processes in plants?

A6: this compound application has been shown to impact the activity of antioxidant and hydrolytic enzymes in plants. In cotton, treatment with this compound + Diuron reduced the activity of enzymes such as ascorbate peroxidase, peroxidase, catalase, superoxide dismutase, and cellulase in leaves, petioles, and bolls. These changes in enzyme activity are believed to contribute to the defoliation process. []

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C9H8N4OS, and its molecular weight is 220.25 g/mol.

Q8: Does the efficacy of this compound change when its application is delayed after mixing with other agrochemicals?

A8: Research suggests that the efficacy of this compound can be affected by delayed spray applications when mixed with certain agrochemicals. Studies showed that while the effectiveness of ethephon and this compound as defoliants was reduced after prolonged storage in solution, other combinations like diuron plus this compound were not significantly affected by mixing intervals. []

Q9: How do adjuvants influence the effectiveness of this compound?

A9: Studies on cotton have shown that the addition of adjuvants like crop oil concentrate and ammonium sulfate can enhance the efficacy of this compound as a defoliant. This improvement is attributed to increased absorption of this compound by the plant tissues when adjuvants are used. []

Q10: Does temperature affect the activity of this compound?

A10: Yes, temperature significantly influences this compound activity. Experiments demonstrated that leaf drop in cotton was significantly higher at higher temperatures (30/21 °C day/night) compared to lower temperatures (21/13 °C day/night) following this compound application. This suggests that warmer temperatures promote the efficacy of this compound as a defoliant. []

Q11: What analytical methods are commonly used for the detection and quantification of this compound residues?

A11: High-performance liquid chromatography (HPLC) with a diode-array detector (DAD) is a widely used technique for this compound residue analysis in various matrices, including grapes. [, ] UV spectrophotometry is another method employed for detecting this compound in cotton fibers, though it may be less sensitive compared to HPLC. []

Q12: What is known about the photodegradation of this compound?

A12: Studies have investigated the photolysis of this compound adsorbed on soil surfaces under simulated sunlight. The results provided insights into the photoproducts formed and the kinetics of this compound photodegradation, offering valuable information for understanding its environmental fate. []

Q13: Can this compound be used to break dormancy in plants?

A13: Yes, this compound has shown promise as a dormancy-breaking agent. Research on apples demonstrated that this compound effectively promoted bud break and advanced phenological stages, offering a potential alternative to traditional dormancy-breaking chemicals like hydrogen cyanamide. [, , ]

Q14: What are the potential benefits of using this compound in micropropagation?

A15: this compound has emerged as a valuable tool in plant micropropagation due to its potent cytokinin-like activity. It has been successfully employed to induce shoot proliferation in various plant species, including endangered orchids like Cryptocoryne elliptica [] and ornamental bamboos like Dendrocalamus asper. [] This promotes the rapid production of clonal plantlets, aiding in the conservation and commercial propagation of valuable plant species.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。